molecular formula C9H12BrNO2S B1336247 2-bromo-N-propylbenzenesulfonamide CAS No. 951883-92-4

2-bromo-N-propylbenzenesulfonamide

Cat. No.: B1336247
CAS No.: 951883-92-4
M. Wt: 278.17 g/mol
InChI Key: PYFAHNNJLVPABD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-Bromo-N-propylbenzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

2-Bromo-N-propylbenzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

2-Bromo-N-propylbenzenesulfonamide can be compared with other similar compounds such as:

    N-Propylbenzenesulfonamide: Lacks the bromine atom, which may result in different reactivity and biological activity.

    2-Bromo-N-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a propyl group, leading to variations in properties and applications.

    2-Bromo-N-ethylbenzenesulfonamide: Contains an ethyl group, which may affect its chemical behavior and uses.

These comparisons highlight the uniqueness of this compound in terms of its specific structure and resulting properties.

Properties

IUPAC Name

2-bromo-N-propylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-2-7-11-14(12,13)9-6-4-3-5-8(9)10/h3-6,11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFAHNNJLVPABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20429173
Record name 2-bromo-N-propylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951883-92-4
Record name 2-bromo-N-propylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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